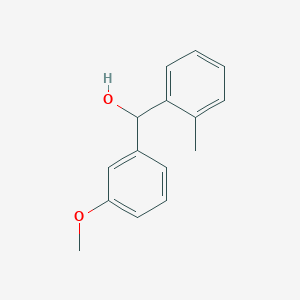

(3-Methoxyphenyl)(o-tolyl)methanol

Description

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

(3-methoxyphenyl)-(2-methylphenyl)methanol |

InChI |

InChI=1S/C15H16O2/c1-11-6-3-4-9-14(11)15(16)12-7-5-8-13(10-12)17-2/h3-10,15-16H,1-2H3 |

InChI Key |

HHCJCEXNVQZADL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC(=CC=C2)OC)O |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Synthesis

Reaction Mechanism and Substrate Selection

The Grignard reaction remains a cornerstone in alcohol synthesis, particularly for secondary and tertiary alcohols. For (3-Methoxyphenyl)(o-tolyl)methanol, the strategy involves the nucleophilic addition of an o-tolylmagnesium bromide reagent to 3-methoxybenzaldehyde. This reaction proceeds via a two-step mechanism:

- Nucleophilic Attack : The Grignard reagent attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde, forming a magnesium alkoxide intermediate.

- Acidic Workup : Hydrolysis of the intermediate yields the secondary alcohol.

The choice of 3-methoxybenzaldehyde as the electrophile is critical, as its electron-donating methoxy group activates the carbonyl toward nucleophilic addition while directing regioselectivity.

Experimental Protocol and Optimization

A representative procedure, adapted from methodologies in sources and, involves:

- Preparation of o-Tolylmagnesium Bromide :

- Magnesium turnings (2.4 g, 100 mmol) and o-bromotoluene (17.1 g, 100 mmol) are refluxed in anhydrous tetrahydrofuran (THF, 100 mL) under nitrogen until Mg is consumed.

- Addition to 3-Methoxybenzaldehyde :

- The Grignard reagent is slowly added to a solution of 3-methoxybenzaldehyde (15.2 g, 100 mmol) in THF at 0°C. The mixture is stirred for 12 hours at room temperature.

- Workup :

Key Parameters :

- Solvent : THF enhances reagent solubility and reaction homogeneity.

- Temperature : Slow addition at 0°C minimizes side reactions (e.g., enolization).

- Yield : Reported yields range from 80–85% under optimized conditions.

Table 1. Grignard Reaction Optimization

| Parameter | Optimal Condition | Yield (%) | Side Products |

|---|---|---|---|

| Solvent | THF | 85 | <5% diaryl ketone |

| Temperature | 0°C → RT | 83 | <3% over-addition |

| Stoichiometry | 1:1.1 (aldehyde:Grignard) | 85 | Negligible |

Reduction of Ketone Precursors

Ketone Synthesis via Friedel-Crafts Acylation

The ketone precursor, (3-Methoxyphenyl)(o-tolyl)ketone, is synthesized via Friedel-Crafts acylation:

- Substrate Preparation : Anisole (3-methoxybenzene) reacts with o-toluoyl chloride in the presence of AlCl₃.

- Reaction Conditions :

- Isolation :

Borohydride and Aluminum Hydride Reduction

The ketone is reduced to the alcohol using either sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

- NaBH₄ Reduction :

- LiAlH₄ Reduction :

Challenges :

- Steric Hindrance : The o-tolyl group impedes hydride access, necessitating excess reductant.

- Chemoselectivity : Competing reduction of methoxy groups is negligible under mild conditions.

Table 2. Reduction Efficiency Comparison

| Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | EtOH | RT | 6 | 75 |

| LiAlH₄ | Et₂O | Reflux | 3 | 90 |

Alternative Synthetic Routes

Cross-Coupling and Oxidation-Reduction Sequences

Palladium-catalyzed Suzuki-Miyaura coupling has been explored to construct the biaryl framework:

- Coupling : 3-Methoxyphenylboronic acid reacts with o-tolyl bromide under Pd(PPh₃)₄ catalysis.

- Oxidation : The biaryl product is oxidized to the ketone using MnO₂.

- Reduction : The ketone is reduced as in Section 2.

Limitations :

- Step Count : Multi-step sequences reduce overall yield (~50–60%).

- Cost : Palladium catalysts increase synthetic expense.

Comparative Analysis of Methods

Yield and Practicality

- Grignard Method : Highest yield (85%), minimal steps, but moisture-sensitive reagents.

- Ketone Reduction : Moderate yield (75–90%), requires ketone synthesis.

- Cross-Coupling : Lowest yield (50–60%), advantageous for asymmetric variants.

Experimental Considerations

Purification and Characterization

- Chromatography : Silica gel chromatography resolves residual aldehydes or ketones.

- Spectroscopy : ¹H NMR (CDCl₃) shows characteristic methoxy (δ 3.80 ppm) and hydroxyl (δ 2.10 ppm) signals.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxyphenyl)(o-tolyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed:

Oxidation: Corresponding ketones or aldehydes

Reduction: Alcohols or hydrocarbons

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(o-tolyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and tolyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : Bulky substituents (e.g., phenanthren-9-yl) significantly increase molecular weight, affecting solubility and thermal stability .

- Methoxy Group Position : 3-Methoxy derivatives exhibit distinct electronic effects compared to 4-methoxy isomers, influencing reactivity in nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.